(But-2-yn-1-yloxy)benzene

Descripción general

Descripción

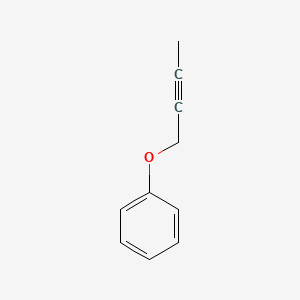

(But-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C10H10O. It consists of a benzene ring substituted with a but-2-yn-1-yloxy group. This compound is of interest due to its unique structure, which combines an aromatic ring with an alkyne functional group, making it useful in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (But-2-yn-1-yloxy)benzene typically involves the reaction of phenol with 2-butyne-1-ol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction is carried out at room temperature, and the product is obtained in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

(But-2-yn-1-yloxy)benzene can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Diketones or carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Nitrobenzene, sulfonylbenzene, or halobenzene derivatives.

Aplicaciones Científicas De Investigación

(But-2-yn-1-yloxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving alkynes.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mecanismo De Acción

The mechanism of action of (But-2-yn-1-yloxy)benzene involves its interaction with various molecular targets and pathways. For example, it can act as an activator of the Notch pathway by mediating the cleavage of Notch, generating the membrane-associated intermediate fragment called Notch extracellular truncation (NEXT). This plays a role in the proteolytic processing of certain proteins .

Comparación Con Compuestos Similares

Similar Compounds

- (Prop-2-yn-1-yloxy)benzene

- (But-3-yn-1-yloxy)benzene

- (But-2-yn-1-yloxy)phenyl ether

Uniqueness

(But-2-yn-1-yloxy)benzene is unique due to its specific alkyne substitution on the benzene ring, which imparts distinct reactivity and properties compared to similar compounds. This makes it particularly valuable in synthetic organic chemistry and various applications where such reactivity is desired .

Actividad Biológica

(But-2-yn-1-yloxy)benzene, also known as prop-2-ynyloxybenzene, is a compound that has garnered attention for its diverse biological activities. This article aims to explore its biological effects, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound features an alkyne functional group attached to a benzene ring, which contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including reactions with propargyl bromide.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

The compound has shown significant antimicrobial properties. In a study, it demonstrated an inhibition percentage of 55.67% against Bacillus subtilis at a concentration of 100 µg/mL, with an IC50 value of 79.9 µg/mL .

2. Antitumor Activity

Derivatives of this compound have been evaluated for their antitumor effects. For instance, a derivative exhibited an inhibition percentage of 82% against the urease enzyme at a concentration of 100 µg/mL. This suggests potential applications in cancer treatment.

3. Anti-HIV Activity

Studies have indicated that the compound and its derivatives possess anti-HIV properties, making them candidates for further research in antiviral therapies .

4. Anti-proliferative Effects

The compound has been noted for its anti-proliferative effects on various cell lines, indicating its potential use in controlling cell growth in cancer therapies .

5. Central Nervous System Activities

Research also suggests that this compound may exhibit activities relevant to the central nervous system, which could lead to developments in neuropharmacology .

The biological activity of this compound is primarily attributed to the presence of its alkynyl groups. These groups are highly reactive and engage in click reactions that facilitate interactions with biological targets.

Biochemical Pathways

The compound acts through several biochemical pathways:

- DNA Scavenging: It inhibits DNA damage, which is crucial in cancer prevention.

- Oxidative Stress Modulation: The compound can modulate oxidative stress levels, potentially protecting cells from oxidative damage.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Pharmacokinetics

The pharmacokinetics of this compound suggest that it is absorbed and distributed within the body, although specific data on metabolism and excretion remain limited. Its reactive nature implies that it may interact with various biological molecules, enhancing its therapeutic potential while also necessitating caution regarding toxicity.

Propiedades

IUPAC Name |

but-2-ynoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMLTGPNQUTCPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293471 | |

| Record name | but-2-ynyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13610-09-8 | |

| Record name | but-2-ynyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The prop-2-yn-1-yloxybenzene structure consists of a benzene ring linked to a propargyl group (prop-2-yn-1-yl) via an ether linkage. This structure is particularly interesting due to the presence of the terminal alkyne in the propargyl group. This alkyne functionality can participate in various reactions, including click chemistry reactions like the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) [, ]. This allows for the facile creation of diverse molecular structures with potential biological activities.

ANone: Certainly. The research highlights the use of prop-2-yn-1-yloxybenzene derivatives in various applications:

- Fluorescent probes: Compounds like 1-iodo-4-(prop-2-yn-1-yloxy)benzene have been used as precursors for the synthesis of fluorescent boron complexes. These complexes have potential applications in imaging techniques [].

- Antileishmanial agents: Eugenol analogs containing the prop-2-yn-1-yloxybenzene moiety and 1,2,3-triazole fragments have shown promising antileishmanial activity against Leishmania braziliensis [].

- Catalytic activity: Isoxazole-substituted aryl iodides derived from 2-iodo-1,3-bis(prop-2-yn-1-yloxy)benzene have demonstrated catalytic activity in the oxidation of hydroquinones and sulfides [].

A: The research highlights the use of alkylation reactions between propargyl bromide and substituted phenols as a common strategy []. For instance, reacting guaiacol with propargyl bromide can yield 1-allyl-3-methoxy-2-(prop-2-yn-1-yloxy)benzene [].

A: The terminal alkyne of the prop-2-yn-1-yloxybenzene unit is highly reactive in [3+2] cycloaddition reactions, particularly in the presence of catalysts like copper(I) [, ]. This enables the synthesis of complex heterocyclic structures, as seen in the formation of 1,2,3-triazoles [, ]. Additionally, the alkyne can also participate in other reactions like thiol-yne reactions, broadening the scope of chemical transformations [].

A: Computational methods like density functional theory (DFT) can be used to study the electronic properties and reactivity of these compounds []. Molecular docking simulations can be employed to investigate potential binding interactions with biological targets, as demonstrated with eugenol analogs against Leishmania braziliensis [].

A: While specific SAR data for (But-2-yn-1-yloxy)benzene are not provided, the research on eugenol analogs suggests that modifications on the benzene ring and the substituents on the triazole ring significantly influence the antileishmanial activity []. Systematic modifications and biological evaluations are crucial for understanding the SAR and optimizing the desired activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.